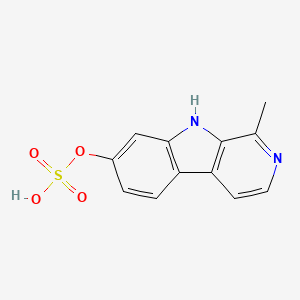
Harmol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Harmol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Mechanisms of Excretion
Research has indicated that the biliary excretion of harmol sulfate is primarily mediated by the breast cancer resistance protein (Bcrp) rather than other transport proteins such as multidrug resistance-associated protein 2 (Mrp2) or P-glycoprotein. A study conducted on perfused livers from mice and rats revealed significant differences in the transport mechanisms between these species, suggesting that the pharmacokinetics of this compound can vary based on the biological model used .
Key Findings:
- In mice, biliary excretion was significantly inhibited by the Bcrp inhibitor GF120918.
- In contrast, no significant decrease in biliary excretion was observed in rats, indicating a different transport mechanism at play.
Neuroprotective Properties
This compound has been implicated in neuroprotective applications, particularly concerning neurodegenerative diseases such as Parkinson's disease. Harmol itself exhibits properties that promote autophagy and enhance the degradation of α-synuclein, a protein associated with neurodegeneration. The mechanism involves activation of the autophagy-lysosome pathway, where this compound plays a crucial role in enhancing autophagic flux and lysosomal biogenesis .
Case Study Insights:
- Harmol was shown to promote α-synuclein clearance through the activation of the AMPK-mTOR-TFEB signaling pathway.
- In vivo studies demonstrated that harmol administration improved motor deficits in animal models by reducing α-synuclein load in critical brain regions .
Antitumoral and Antiviral Activities
The compound also exhibits potential antitumoral and antiviral activities. This compound has been studied for its ability to inhibit various cancer cell lines and viruses. Its mechanism may involve modulation of cellular pathways that lead to apoptosis or cell cycle arrest .
Experimental Evidence:
- Harmol demonstrated dose-dependent inhibition of tumor cell proliferation in vitro.
- Antiviral assays indicated efficacy against specific viral strains, suggesting a broad spectrum of biological activity.
Summary Table of Applications
特性
CAS番号 |
27067-62-5 |
|---|---|
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC名 |
(1-methyl-9H-pyrido[3,4-b]indol-7-yl) hydrogen sulfate |
InChI |
InChI=1S/C12H10N2O4S/c1-7-12-10(4-5-13-7)9-3-2-8(6-11(9)14-12)18-19(15,16)17/h2-6,14H,1H3,(H,15,16,17) |
InChIキー |
XOPVDDSGVTVABP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
正規SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
Key on ui other cas no. |
27067-62-5 |
同義語 |
harmol sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















